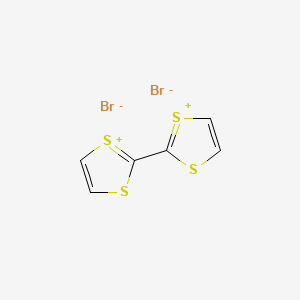

2,2'-Bi-1,3-dithiol-1-ium dibromide

Description

Properties

CAS No. |

64504-11-6 |

|---|---|

Molecular Formula |

C6H4Br2S4 |

Molecular Weight |

364.2 g/mol |

IUPAC Name |

2-(1,3-dithiol-1-ium-2-yl)-1,3-dithiol-1-ium;dibromide |

InChI |

InChI=1S/C6H4S4.2BrH/c1-2-8-5(7-1)6-9-3-4-10-6;;/h1-4H;2*1H/q+2;;/p-2 |

InChI Key |

ABNQDVHNMXDEJQ-UHFFFAOYSA-L |

Canonical SMILES |

C1=C[S+]=C(S1)C2=[S+]C=CS2.[Br-].[Br-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Bi 1,3 Dithiolium Compounds

Single-Crystal X-ray Diffraction Studies of Dithiolium Salts and Their Complexes

Single-crystal X-ray diffraction is a cornerstone technique for the precise determination of the three-dimensional atomic arrangement in crystalline solids. For dithiolium salts, this method has been instrumental in confirming the planarity of the dithiolium ring, a key feature of its aromatic character. wikipedia.org The five-membered ring of 1,2- and 1,3-dithiolium cations is planar due to the 6π electron system. wikipedia.org

In a study of various triphenylsulfonium (B1202918) salts, including those with perchlorate (B79767) and hexafluorophosphate (B91526) anions, single-crystal X-ray diffraction revealed a distorted trigonal–pyramidal geometry around the sulfur atom in the cation. nih.gov Although not dithiolium salts, these findings on related sulfur-containing cations provide valuable comparative data on bond lengths and angles. For instance, the S-C bond lengths in these triphenylsulfonium salts were found to be consistent across the different anions. nih.gov

The crystal structure of fenpiverinium (B1207433) bromide, a piperidinium (B107235) compound, was elucidated using single-crystal X-ray diffraction, revealing a centrosymmetric P21/c space group for the monoclinic crystal system. mdpi.com Similarly, its hemihydrate form crystallized in the C2/c space group. researchgate.net These examples highlight the power of X-ray diffraction in determining the precise crystal packing and identifying different crystalline forms. mdpi.comresearchgate.net

The challenges of characterizing beam-sensitive microcrystalline materials have been addressed by the development of small-molecule serial femtosecond X-ray crystallography (smSFX). nih.gov This technique has been successfully used to determine the structures of previously unknown materials, demonstrating its potential for complex dithiolium compounds that may not form large, high-quality single crystals suitable for conventional X-ray diffraction. nih.gov

Table 1: Crystallographic Data for Selected Sulfur-Containing and Related Salts

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Triphenylsulfonium triiodide | Monoclinic | P21/n | Distorted trigonal-pyramidal geometry at sulfur | nih.gov |

| Triphenylsulfonium perchlorate | Monoclinic | P21 | Distorted trigonal-pyramidal geometry at sulfur | nih.gov |

| Triphenylsulfonium hexafluorophosphate | Monoclinic | P21/n | Distorted trigonal-pyramidal geometry at sulfur | nih.gov |

| Fenpiverinium bromide | Monoclinic | P21/c | Chair configuration of piperidine (B6355638) ring | mdpi.com |

| Fenpiverinium bromide hemihydrate | Monoclinic | C2/c | Contains a water molecule on a 2-fold rotoinversion axis | researchgate.net |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- wikipedia.orgCurrent time information in NA.nih.govtriazolo [3,4-b] Current time information in NA.nih.govresearchgate.netthiadiazole | Monoclinic | P21/n | Asymmetric unit contains one molecule | mdpi.com |

Solution-State and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in both solution and the solid state. For dithiolium compounds, NMR provides crucial information about the chemical environment of the constituent atoms, particularly ¹H and ¹³C.

Variable-temperature (VT) NMR experiments are particularly insightful for studying dynamic processes such as conformational changes. youtube.com By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that correspond to the interconversion between different conformations. youtube.commdpi.com For flexible molecules, as the temperature is lowered, the rate of interconversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. nih.gov

In a study of C-glycosylflavones, VT ¹H-NMR confirmed the presence of two rotamers in solution, which was initially suggested by the doubling of signals at room temperature. mdpi.com The energy barrier for the interconversion between these rotamers could be determined from the coalescence temperature, the temperature at which the separate signals merge into a single broad peak. mdpi.com This approach can be applied to dithiolium compounds to study the rotation around the central C-C bond connecting the two dithiole rings. Such studies can reveal the energetic barriers to rotation and the relative populations of different conformers. The analysis of conformational dynamics is crucial for understanding the structure-property relationships in these systems. nih.gov

Table 2: Applications of Variable-Temperature NMR

| Application | Description | Reference |

| Conformational Exchange Studies | Observing the interconversion between different molecular conformations. | youtube.commdpi.com |

| Chemical Exchange Studies | Monitoring the exchange of atoms or groups between different chemical environments. | youtube.com |

| Reaction Monitoring | Following the progress of a reaction at high or low temperatures. | youtube.com |

| Solubility Enhancement | Increasing the solubility of a compound by raising the temperature. | youtube.com |

| Sample Stabilization | Decreasing the temperature to stabilize a sample that is unstable at room temperature. | youtube.com |

Electronic Absorption Spectroscopy (UV-Vis-NIR) for Electronic Transitions

Electronic absorption spectroscopy, spanning the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, is used to probe the electronic transitions within a molecule. wikipedia.org The absorption of light at specific wavelengths corresponds to the excitation of an electron from a lower energy molecular orbital to a higher energy one. wikipedia.org For dithiolium salts, these transitions provide information about the electronic structure and conjugation within the molecule.

The electronic transitions in organic molecules can be broadly categorized as σ → σ, n → σ, π → π, and n → π transitions. wikipedia.org In dithiolium cations, the π → π* transitions are particularly relevant due to the aromatic nature of the ring. These transitions are typically intense and can be influenced by the solvent environment, often showing a bathochromic (red) shift in polar solvents. libretexts.org The presence of non-bonding electrons on the sulfur atoms also allows for n → π* transitions, which are generally weaker and may exhibit a hypsochromic (blue) shift in polar solvents. libretexts.org The study of biscyanine dyes based on quinolone-containing quaternary salts has also provided insights into the nature of their electronic transitions through absorption spectra. sworldjournal.com

Electron Paramagnetic Resonance (EPR) Spectroscopy in Oxidized States and Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species that have unpaired electrons, such as radicals and radical cations. In the context of dithiolium compounds, EPR is invaluable for characterizing the species formed upon oxidation, where the dithiolium cation can be further oxidized to a radical dication.

The EPR spectrum provides information about the g-value and hyperfine coupling constants, which can help to identify the radical species and map the distribution of the unpaired electron density within the molecule. For instance, in studies of frustrated radical pairs, EPR spectroscopy has been used to characterize phosphonium (B103445) radical cations, revealing characteristic g-values and hyperfine coupling to the phosphorus nucleus. nih.gov Similarly, EPR has been instrumental in identifying disulfide radical anions in biological systems, where the g-values and hyperfine structure are key to their assignment. nih.gov High-frequency EPR has been shown to be a powerful tool for separating the signals of different radical species in a mixture. nih.gov

Table 3: Representative g-values for Selected Radical Species

| Radical Species | giso | Reference |

| Phosphonium radical cation (Mes3P•+) | 2.0056 | nih.gov |

| Phosphine-based radical cation (Tipp3P•+) | 2.0015 | nih.gov |

| Trityl radical (Ph3C•) | 1.9980 | nih.gov |

| Cationic radical [Me2C(CONMes)2C C6H4CPh2C]•+ | 1.993 | nih.gov |

Luminescence Spectroscopy (Photoluminescence, Electroluminescence) in Related Systems

Luminescence spectroscopy encompasses photoluminescence (fluorescence and phosphorescence) and electroluminescence, which involve the emission of light from a substance after it has absorbed energy. While specific data for 2,2'-Bi-1,3-dithiol-1-ium (B14684310) dibromide is not prevalent, studies on related systems provide a framework for understanding the potential luminescent properties of dithiolium compounds.

For example, dinuclear platinum(II) and palladium(II) complexes with bridging thiolates have been shown to exhibit photoluminescence in the solid state and in solution at room temperature, with emission maxima ranging from 603 to 710 nm. researchgate.net The luminescence in these systems is not primarily driven by metal-metal interactions. researchgate.net Furthermore, phosphine (B1218219) complexes of d¹⁰ metals are known to photoluminesce in the visible region. rsc.org

Studies on lanthanide complexes have also demonstrated tunable photoluminescence. unirioja.es For instance, lanthanide heterocyclic β-diketonate complexes can display strong visible and near-infrared luminescence upon ligand-centered excitation. epfl.ch The emission properties of these materials are highly dependent on the coordination environment of the metal ion and the nature of the ligands. epfl.ch These examples suggest that dithiolium-based ligands, when incorporated into metal complexes, could lead to novel luminescent materials.

Electrochemical Behavior and Redox Chemistry of Bi 1,3 Dithiolium Compounds

Cyclic Voltammetry and Square-Wave Voltammetry Investigations

Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful electrochemical techniques used to investigate the redox properties of bi-1,3-dithiolium compounds. pineresearch.comwikipedia.orgmaciassensors.com These methods allow for the characterization of electron transfer processes and the determination of key electrochemical parameters.

In general, the dicationic species of bi-1,3-dithiolium compounds, such as the 2,2'-Bi-1,3-dithiol-1-ium (B14684310) cation, are the starting point for electrochemical reduction to form tetrathiafulvalene (B1198394) (TTF). The reverse process, the oxidation of TTF, is more commonly studied and provides insight into the stability and electronic properties of the resulting cationic species. beilstein-journals.orgnih.gov

The electrochemical oxidation of TTF and its derivatives typically shows two distinct and reversible one-electron steps, corresponding to the formation of the radical cation (TTF•+) and the dication (TTF2+). beilstein-journals.orgnih.gov The dication is structurally analogous to the 2,2'-Bi-1,3-dithiol-1-ium cation. The separation between these two redox waves in cyclic voltammograms provides information about the electronic communication between the two 1,3-dithiole rings. nih.gov

Table 1: Representative Redox Potentials of Tetrathiafulvalene (TTF) Oxidation

| Redox Couple | E°' (V vs. Ag/AgCl in CH₃CN) | Reference |

| TTF / TTF•+ | 0.37 | beilstein-journals.org |

| TTF•+ / TTF2+ | 0.74 | beilstein-journals.org |

Note: This data is for the oxidation of tetrathiafulvalene, the reduced form of the 2,2'-Bi-1,3-dithiol-1-ium cation. The reduction potentials for the dication would be of similar magnitude but with opposite sign.

Square-wave voltammetry, a differential pulse technique, offers high sensitivity and is effective in minimizing background charging currents, making it suitable for studying the kinetics of electrode reactions. pineresearch.comwikipedia.orgmaciassensors.com For reversible or quasi-reversible reactions, SWV produces well-defined peaks, with the peak height being proportional to the concentration of the analyte. byu.edu

Analysis of Reversible and Irreversible Redox Processes

The redox processes of bi-1,3-dithiolium compounds are often characterized by their reversibility. The two-step oxidation of tetrathiafulvalene to its radical cation and then to the dication is a classic example of two reversible one-electron transfers. beilstein-journals.orgnih.gov This reversibility is a key feature that makes TTF and its derivatives attractive for applications in molecular switches and charge-transfer complexes. beilstein-journals.orgnih.gov

The stability of the radical cation (TTF•+) is a significant factor in the reversibility of the first redox step. beilstein-journals.org This stability arises from the delocalization of the unpaired electron over the entire molecule. The second oxidation to the dication (TTF2+), which is equivalent to the 2,2'-Bi-1,3-dithiol-1-ium cation, is also typically reversible. beilstein-journals.org

However, the reversibility of these processes can be influenced by factors such as the solvent, the supporting electrolyte, and the presence of other chemical species. For instance, in some cases, the dication can undergo follow-up chemical reactions, leading to an irreversible electrochemical behavior on the time scale of the experiment.

Determination of Standard Rate Constants and Diffusion Coefficients

The standard rate constant (k°) for an electrode reaction provides a measure of the kinetic facility of the electron transfer process. For bi-1,3-dithiolium systems, these values can be estimated from cyclic voltammetry data by analyzing the peak separation at different scan rates.

Similarly, the diffusion coefficient (D) of the electroactive species is a crucial parameter that describes its transport through the solution to the electrode surface. This can also be determined from voltammetric experiments.

While specific values for the standard rate constant and diffusion coefficient of the 2,2'-Bi-1,3-dithiol-1-ium cation are not explicitly reported in the surveyed literature, representative data for related species in various media are available. nih.govias.ac.inresearchgate.netresearchgate.netaqion.de

Table 2: Representative Diffusion Coefficients for Ions in Aqueous Solution at 25°C

| Ion | Diffusion Coefficient (x 10⁻⁹ m²/s) | Reference |

| K⁺ | 1.960 | aqion.de |

| Na⁺ | 1.330 | aqion.de |

| Br⁻ | 2.080 | aqion.de |

Note: This table provides general diffusion coefficient values for common ions to illustrate the typical range of these parameters. The diffusion coefficient for the 2,2'-Bi-1,3-dithiol-1-ium cation would depend on its size, shape, and the viscosity of the solvent.

The diffusion coefficients of redox-active molecules can vary with their oxidation state, which can influence the electrochemical response. nih.gov

Interplay of Redox Potentials with Electronic Structure and Aromaticity

The redox potentials of bi-1,3-dithiolium compounds are intrinsically linked to their electronic structure and the concept of aromaticity. The 1,3-dithiolium cation is a 6π-electron system, which imparts it with aromatic stability. nih.gov

Upon the two-electron oxidation of tetrathiafulvalene, two aromatic 1,3-dithiolium rings are formed, connected by a C-C single bond. nih.gov This formation of stable aromatic systems is a driving force for the oxidation process and contributes to the relatively low oxidation potentials observed for TTF. beilstein-journals.orgresearchgate.net

The electronic structure of the oxidized states influences the redox potentials. researchgate.net For instance, the degree of electronic communication between the two dithiole rings in the radical cation and dication states affects the separation between the two redox potentials. nih.gov Modifications to the molecular structure, such as the introduction of substituents, can alter the electronic properties and, consequently, the redox potentials.

In some related donor-acceptor systems, the interplay between electronic structure and aromaticity can lead to unusual electrochemical behavior, such as inverted potentials where the second oxidation occurs more easily than the first. researchgate.net This phenomenon is attributed to the high stability of the dicationic state due to its aromatic character. researchgate.net

Computational Chemistry and Theoretical Investigations of Electronic Structure

Density Functional Theory (DFT) Calculations of Molecular Orbitals and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of 2,2'-Bi-1,3-dithiol-1-ium (B14684310) and its parent molecule, tetrathiafulvalene (B1198394) (TTF). DFT methods, such as those employing the B3LYP functional with basis sets like 6-31G**, are frequently used to obtain a balance between computational cost and accuracy for such systems. These calculations reveal that the electronic properties of the dication are significantly different from its neutral TTF precursor, primarily due to oxidation.

Upon the two-electron oxidation of TTF to form the 2,2'-Bi-1,3-dithiol-1-ium dication, significant changes in the molecular and electronic structure occur. The molecule transitions from a non-aromatic 14π-electron system to a dication composed of two aromatic 1,3-dithiolium cations, each containing 6π electrons. nih.gov This transformation is accompanied by a change in geometry from a boat-shaped conformation in neutral TTF to a more planar structure in the dicationic state, which facilitates π-π stacking in the solid state. nih.gov

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. In the context of the 2,2'-Bi-1,3-dithiol-1-ium dication, these orbitals are central to understanding its electron-accepting capabilities.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| Tetrathiafulvalene (TTF) | -4.7 to -5.1 | -1.5 to -2.0 | ~3.0 | DFT (various functionals) |

| TTF Radical Cation (TTF•+) | -6.5 to -7.0 | -4.0 to -4.5 | ~2.5 | DFT (various functionals) |

| TTF Dication (TTF2+) | -8.5 to -9.0 | -6.0 to -6.5 | ~2.5 | DFT (various functionals) |

Note: The values in this table are approximate and collated from various computational studies on TTF and its oxidized forms. They are intended to be illustrative of the general trends.

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. In the context of the 2,2'-Bi-1,3-dithiol-1-ium dication, which is already electron-deficient, the concept is more directly related to its ability to accept electrons, a property characterized by its LUMO energy level. A lower LUMO energy indicates a stronger ability to accept electrons.

The dicationic nature of 2,2'-Bi-1,3-dithiol-1-ium makes it a strong electron acceptor. This property is fundamental to the formation of charge-transfer (CT) complexes. In such complexes, the dithiolium dication acts as the acceptor component, interacting with an electron donor. The efficiency of this charge transfer is heavily influenced by the relative energies of the donor's HOMO and the acceptor's LUMO. Computational studies on TTF-based donor-acceptor systems have shown that the degree of charge transfer can be tuned by modifying the chemical structure of the components. nih.gov

Ab Initio and Semi-Empirical (e.g., PM3) Methods for Electronic Structure

While DFT is widely used, other computational methods also provide valuable information. Ab initio methods, which are based on first principles without the use of empirical parameters, can offer very high accuracy, though at a significant computational cost. Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative, which can be useful for larger systems or for preliminary calculations. wikipedia.orgresearchgate.net

The PM3 method, based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, has been used to study the structure and thermodynamic stability of various organic molecules. nih.gov For systems like the 2,2'-Bi-1,3-dithiol-1-ium cation, PM3 calculations can provide optimized geometries and heats of formation, offering a rapid assessment of the molecule's properties before undertaking more demanding DFT or ab initio calculations. researchgate.net

Molecular Mechanics (MM) Simulations for Molecular Geometry and Conformation

Molecular mechanics (MM) simulations are a powerful tool for exploring the conformational landscape and dynamics of molecules. molssi.org Unlike quantum mechanical methods, MM uses classical physics to model the interactions between atoms, representing them as balls connected by springs. nih.gov This approach is computationally very efficient, allowing for the simulation of large systems over longer timescales.

For the 2,2'-Bi-1,3-dithiol-1-ium cation, MM simulations can be used to predict its preferred conformation in different environments, such as in solution or in the solid state. These simulations can reveal the flexibility of the molecule and the rotational barrier around the central C-C bond connecting the two dithiolium rings. Understanding the conformational dynamics is important for predicting how these molecules might pack in a crystal lattice, which in turn affects the bulk electronic properties of materials derived from them.

Theoretical Studies of π-Conjugation and Aromaticity in Oxidized States

A key feature of the 2,2'-Bi-1,3-dithiol-1-ium dication is the aromaticity of its constituent 1,3-dithiolium rings. Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar, and conjugated systems of π-electrons. The Hückel rule (4n+2 π electrons) is a well-known criterion for aromaticity. researchgate.net

Upon oxidation of tetrathiafulvalene (TTF) to its dication, each of the two 1,3-dithiole rings loses an electron, resulting in a 6π-electron system within each ring. This fulfills the Hückel rule for n=1, leading to a significant gain in aromatic stabilization energy. This gain in aromaticity is a driving force for the oxidation of TTF and contributes to the stability of the resulting dication. researchgate.net

Theoretical studies have quantified this aromaticity using various computational methods. One such method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. Computational studies on the 1,3-dithiolium cation have shown negative NICS values, confirming its aromatic character. researchgate.net This aromaticity plays a crucial role in the electronic structure and reactivity of the 2,2'-Bi-1,3-dithiol-1-ium dication.

Charge Transfer Phenomena and Complex Formation with 2,2 Bi 1,3 Dithiol 1 Ium Dibromide

The chemical compound 2,2'-Bi-1,3-dithiol-1-ium (B14684310) dibromide is intrinsically linked to the field of charge transfer (CT) complexes. Its core structure, the 2,2'-bi-1,3-dithiol-1-ium cation, represents the fully oxidized dication state of tetrathiafulvalene (B1198394) (TTF), a cornerstone molecule in the study of organic conductors. beilstein-journals.orgnih.gov TTF is a powerful electron donor, and its ability to form stable radical cations and dications upon oxidation is fundamental to the formation of highly conductive charge transfer salts and complexes. beilstein-journals.orgnih.gov This section explores the multifaceted charge transfer phenomena associated with this system, from the initial formation of donor-acceptor complexes to the intricate dynamics of excited states and the structural role of non-covalent interactions.

Applications and Materials Science Perspectives for Bi 1,3 Dithiolium Systems

Organic Conducting Materials and Molecular Conductors

The development of organic materials capable of conducting electricity has been a significant area of research, offering advantages such as light weight, flexibility, and tunable properties. The 2,2'-bi-1,3-dithiolium cation is a key component in the design of such materials, primarily through the formation of charge-transfer salts.

Design and Synthesis of Highly Conductive Charge Transfer Salts

The core principle behind creating conductive organic materials from species like the 2,2'-bi-1,3-dithiolium cation lies in the formation of charge-transfer (CT) salts. In these salts, the dithiolium cation acts as an electron acceptor, and it is combined with an electron donor molecule. The partial transfer of electrons between the donor and acceptor stacks leads to the formation of radical ion species, which are responsible for electrical conductivity.

A crucial step in the formation of these salts is the generation of the stable 2,2'-bi-1,3-dithiolium radical cation. Research has shown that the treatment of bis-1,3-dithiole with one equivalent of chlorine can produce a remarkably stable radical cation, which can be fully characterized chemically and spectroscopically. rsc.org This stability is a key prerequisite for the synthesis of crystalline charge-transfer salts with ordered molecular packing, which is essential for efficient charge transport.

While specific studies on the dibromide salt are not extensively detailed in the literature, the general strategy involves the reaction of the 2,2'-bi-1,3-dithiolium dication with a suitable reducing agent or a neutral donor molecule capable of forming a stable radical cation. The choice of the counter-ion (in this case, bromide) can also influence the crystal packing and, consequently, the electronic properties of the resulting salt.

An example of a highly conductive charge-transfer salt involving a related cation is 2,2′-Bi-1,3-dithiolyliumnickel bismaleonitriledithiolate. This compound exhibits a room-temperature compressed-pellet electrical conductivity that is significantly higher (10^5 times) than that of a reference sodium salt, highlighting the potential of the bi-dithiolium core in creating highly conductive materials. rsc.org The design of new charge-transfer salts often involves modifying the donor and acceptor molecules to fine-tune the degree of charge transfer and the intermolecular interactions, which are critical parameters for achieving high conductivity.

| Compound System | Key Feature | Conductivity Insight |

| Bis-1,3-dithiole + Cl2 | Formation of a stable radical cation rsc.org | Essential for the synthesis of crystalline charge-transfer salts. |

| 2,2′-Bi-1,3-dithiolyliumnickel bismaleonitriledithiolate | High electrical conductivity rsc.org | Demonstrates the potential of the bi-dithiolium core for conductive materials. |

Charge Transport Mechanisms in Solid-State Materials

The movement of charge carriers in organic solid-state materials, such as the charge-transfer salts of 2,2'-bi-1,3-dithiolium, is governed by mechanisms that differ from those in traditional inorganic semiconductors. The two primary models for charge transport in these materials are band-like transport and hopping transport.

In highly ordered crystalline structures, where there is strong orbital overlap between adjacent molecules, charge carriers can be delocalized and move through the material in a manner analogous to electrons in the energy bands of a metal or semiconductor. This is known as band-like transport .

More commonly in organic materials, especially those with some degree of disorder, charge transport occurs via a hopping mechanism . In this model, charge carriers are localized on individual molecules or small domains and move by "hopping" from one site to another. This process is typically thermally activated, meaning that the conductivity increases with temperature. The efficiency of hopping transport is highly dependent on the spatial arrangement and electronic coupling between neighboring molecules.

For dithiolium-based molecular crystals, the charge transport is expected to be highly anisotropic, with the highest conductivity occurring along the stacking direction of the dithiolium cations. The close packing and significant π-π interactions between the planar dithiolium rings facilitate the movement of charge along these stacks. The presence of the sulfur atoms with their lone pairs of electrons also plays a crucial role in enhancing the intermolecular electronic coupling, which is a key factor for efficient charge transport. purdue.edu

The specific charge transport mechanism in a given 2,2'-bi-1,3-dithiolium-based material will depend on factors such as the degree of crystallinity, the packing motif of the cations, and the nature of the counter-ion or donor molecule.

Organic Electronic Devices

The promising electronic properties of 2,2'-bi-1,3-dithiolium systems have led to their consideration for use in various organic electronic devices. While specific device implementations of the dibromide salt are not widely reported, the fundamental characteristics of the dithiolium core suggest potential in several areas.

Components in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Diodes (LEDs)

Organic light-emitting diodes (OLEDs) are devices that produce light from a thin film of organic compounds when an electric current is passed through it. tcichemicals.com A typical OLED consists of several layers, including an emissive layer, and charge-transporting layers (hole-transport layer and electron-transport layer). tcichemicals.com

Materials based on the 2,2'-bi-1,3-dithiolium cation could potentially function as components in OLEDs, particularly in the charge-transporting layers. The ability of the dithiolium cation to accept and transport electrons suggests its potential use in the electron-transport layer (ETL) . An efficient ETL material must have appropriate energy levels to facilitate the injection of electrons from the cathode and their transport to the emissive layer. The electron-deficient nature of the dithiolium cation could lead to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is a desirable characteristic for an ETL material.

Furthermore, the development of emissive materials from dithiolium derivatives could be explored. By functionalizing the 2,2'-bi-1,3-dithiolium core with suitable chromophoric groups, it might be possible to create materials that emit light in the visible spectrum. The rigid and planar structure of the bi-dithiolium system could help in achieving high photoluminescence quantum yields by reducing non-radiative decay pathways.

Potential in Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) are solar cells that use organic materials to convert sunlight into electricity. A common type of OPV is the bulk heterojunction (BHJ) solar cell, which consists of a blend of an electron-donor and an electron-acceptor material.

Given its electron-accepting properties, derivatives of the 2,2'-bi-1,3-dithiolium cation could be investigated as electron-acceptor materials in OPVs. An ideal acceptor material should have a LUMO energy level that is well-matched with the Highest Occupied Molecular Orbital (HOMO) of the donor material to ensure efficient charge separation at the donor-acceptor interface. Additionally, the acceptor material should have good electron mobility to transport the separated electrons to the cathode.

The sulfur-rich nature of the bi-dithiolium core could also contribute to favorable intermolecular interactions and morphology in the active layer blend, which are crucial for efficient charge generation and extraction in OPV devices. The development of new donor-acceptor systems based on dithiolium derivatives could lead to the fabrication of more efficient and stable organic solar cells. researchgate.net

Molecular Electronic Devices (e.g., Molecular Wires, Redox Switches)

The concept of molecular electronics aims to use individual molecules or small assemblies of molecules as the fundamental components of electronic circuits. The 2,2'-bi-1,3-dithiolium system possesses several features that make it an interesting candidate for molecular electronic devices.

As a molecular wire , the extended π-conjugated system of the 2,2'-bi-1,3-dithiolium cation could facilitate the transport of charge over molecular-scale distances. By attaching suitable anchoring groups to the ends of the molecule, it could be connected between two electrodes to form a molecular junction.

Furthermore, the ability of the 2,2'-bi-1,3-dithiolium system to exist in multiple stable oxidation states (dication and radical cation) makes it a promising candidate for a redox switch . By applying an electrochemical potential, the molecule can be switched between its different redox states, each of which would have a distinct electrical conductivity. This change in conductivity could be used to represent the "on" and "off" states of a molecular switch, which is a fundamental component of digital logic and memory devices. The reversible redox behavior is a key requirement for the practical application of such molecular switches. nii.ac.jp

| Device Type | Potential Role of 2,2'-Bi-1,3-dithiolium Systems | Key Properties |

| OLEDs/LEDs | Electron-Transport Layer (ETL) | Electron-accepting nature, suitable LUMO energy level |

| OPVs | Electron-Acceptor Material | Electron-accepting properties, good electron mobility |

| Molecular Wires | Charge Conduction at the Molecular Scale | Extended π-conjugation |

| Redox Switches | Switching Between Conductive States | Multiple stable oxidation states, reversible redox behavior |

Magnetic Materials and Crystalline Assembliesresearchgate.netnih.gov

The design of molecular materials exhibiting magnetic properties is a significant area of research. Dithiolene complexes and related dithiolium systems are explored for their potential in creating materials with ordered spin states. researchgate.net These materials can range from ferromagnets to more complex systems like ferrimagnets and spin ladders. researchgate.net

A frontier in materials science is the development of hybrid materials that combine electrical conductivity with magnetic ordering. Such systems could lead to novel multifunctional devices. Metal bis-1,2-dithiolene complexes are central to this effort, serving as precursors for materials that are both conducting and magnetic. researchgate.net The strategy involves creating crystalline assemblies where conducting electrons, typically from stacked dithiolene units, coexist and interact with localized magnetic moments. These moments can be on the dithiolene complex itself or on another component within a multi-component crystal. researchgate.net While many systems are based on metal dithiolene complexes, the core principles apply to broader bi-1,3-dithiolium systems where the delocalized π-electron network essential for conductivity can be designed to interact with spin centers.

The magnetic behavior of a material is governed by the nature of the exchange interactions between paramagnetic centers. In dithiolium-based complexes, both ferromagnetic (aligning spins in parallel) and antiferromagnetic (aligning spins antiparallel) interactions can be engineered. nih.govnih.gov The interaction type is highly sensitive to the geometry and electronic structure of the interacting molecules.

Theoretical and experimental studies on various molecular complexes provide insight into these interactions. For instance, in certain dinuclear metal complexes, the interaction between ions can be ferromagnetic, primarily driven by dipolar interactions. nih.gov However, intermolecular interactions can be antiferromagnetic and strong enough to mask the intramolecular ferromagnetic coupling. nih.gov Density-functional theory (DFT) calculations are a crucial tool for understanding and predicting these magnetic exchanges, showing that they depend critically on parameters like bridging angles and torsion angles between the molecular units. nih.gov In the context of organic radical systems, strong antiferromagnetic coupling often leads to spin-pairing and diamagnetism in the solid state. researchgate.net The targeted synthesis of 1,3-dithiolium cations has been explored specifically to create high-spin systems with interesting magnetic properties. dur.ac.uk

| Interaction Type | Description | Controlling Factors |

| Ferromagnetic | Parallel alignment of electron spins. | Dipolar interactions, orbital counter-complementarity. nih.govnih.gov |

| Antiferromagnetic | Anti-parallel alignment of electron spins. | Intermolecular distances, Ni-O-Ni bridging angle (θ), out-of-plane angle (τ). nih.govnih.gov |

Superconducting Materials Based on Dithiolene Complexesresearchgate.netacs.orgriken.jp

The search for molecular superconductors has been a major driver of synthetic chemistry for decades. Metal dithiolene complexes are a unique class of materials that have yielded several such superconductors. wikipedia.org The first superconductor based on a metal dithiolene complex was (TTF)[Ni(dmit)₂]₂, which showed a superconducting transition at 1.62 K under 7 kbar of pressure. acs.orgriken.jp

To date, superconductivity in dithiolene-based materials has been observed exclusively in salts containing the [M(dmit)₂]ⁿ⁻ anion (where M = Ni, Pd). researchgate.netacs.org Many of these materials require high pressure to enter the superconducting state. acs.org For example, (Me₄N)[Ni(dmit)₂]₂ becomes a superconductor at 5 K under 7 kbar. riken.jp The development of these materials has been guided by efforts to increase the dimensionality of the electronic structure from one-dimensional (1D) to two-dimensional (2D) to suppress instabilities that prevent superconductivity. riken.jp While 2,2'-Bi-1,3-dithiol-1-ium (B14684310) dibromide itself is not a superconductor, the broader family of dithiolene complexes represents a key area in the field of molecular superconductivity. researchgate.netacs.org

| Compound | Transition Temperature (Tc) | Pressure |

| (TTF)[Ni(dmit)₂]₂ | 1.62 K | 7 kbar |

| (Me₄N)[Ni(dmit)₂]₂ | 5 K | 7 kbar |

| α-(EDT-TTF)[Ni(dmit)₂] | Ambient Pressure Superconductor | Ambient |

Surface Science and Self-Assembled Monolayers (SAMs) Formed from Dithiolium Precursorsuh.edursc.orgnih.gov

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. They are fundamental to many areas of nanotechnology, including the fabrication of biosensors, the modification of electrodes, and the creation of molecular electronic devices. rsc.orgnih.govyoutube.com SAMs based on the strong interaction between sulfur and gold are among the most studied systems. uh.edu

While the cationic 2,2'-Bi-1,3-dithiol-1-ium dibromide is not itself used to form SAMs, its corresponding dithiol precursors are highly relevant. Dithiol molecules, particularly chelating aromatic dithiols, can form densely packed and highly oriented monolayer films on gold surfaces. uh.edu These SAMs, formed from molecules containing two thiol groups, can exhibit enhanced stability compared to those formed from standard alkanethiols. uh.edu The process involves the chemisorption of the thiol groups onto the gold surface, with intermolecular forces like van der Waals interactions driving the organization of the molecular chains. youtube.comsigmaaldrich.com The ability to synthesize various dithiolium systems provides a route to a wide range of dithiol precursors, which can then be used to tailor the surface properties of materials for specific applications. uh.edu

Supramolecular Chemistry and Crystal Engineering of Functional Assembliesacs.orgresearchgate.net

Crystal engineering is the design and synthesis of functional solid-state structures through the control of intermolecular interactions. acs.org In the context of Bi-1,3-dithiolium systems and related dithiolene complexes, crystal engineering is crucial for controlling the solid-state packing and, consequently, the electronic and magnetic properties of the material. acs.orgresearchgate.net

Role in Catalysis Research and Catalyst Designmdpi.comnih.govresearchgate.net

Catalyst design aims to create materials that can accelerate chemical reactions with high efficiency and selectivity. youtube.comresearchgate.net This often involves immobilizing catalytically active species onto a stable support, creating a heterogeneous catalyst that is easily reusable. mdpi.comnih.gov

While the primary research focus for 2,2'-Bi-1,3-dithiol-1-ium dibromide and related systems has been on their electronic and magnetic properties, the principles of catalyst design offer potential avenues for their future application. A promising route for designing heterogeneous catalysts involves the electrochemical grafting of diazonium salts onto a carrier surface. mdpi.comresearchgate.net This process creates a stable organic layer covalently bonded to the surface, which can then serve as an anchor for catalytically active compounds like metal nanoparticles or enzymes. mdpi.comresearchgate.net Although direct catalytic applications of 2,2'-Bi-1,3-dithiol-1-ium dibromide are not established, one could envision modifying the dithiolium core with functional groups that can be transformed into diazonium salts. This would allow these sulfur-rich electronic systems to be grafted onto surfaces, potentially modulating the electronic properties of an attached catalytic center or acting as a catalyst itself. mdpi.com However, more research is needed to explore the stability and catalytic performance of such hypothetical systems. nih.gov

Q & A

(Basic) What are the established synthetic routes for 2,2'-Bi-1,3-dithiol-1-ium dibromide, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves oxidative dimerization of 1,3-dithiol derivatives in the presence of brominating agents. Key parameters include solvent polarity (e.g., acetone or ethanol), temperature (room temperature vs. reflux), and stoichiometry of bromine donors. For example, analogous dibromide syntheses use pyridine as a catalyst to stabilize intermediates and reduce side reactions . Crystallization from ethanol is critical for purification, as residual solvents can distort spectroscopic data .

(Advanced) How can crystallographic data resolve ambiguities in the structural conformation of 2,2'-Bi-1,3-dithiol-1-ium dibromide?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is essential for determining bond lengths, angles, and intermolecular interactions. For instance, CCDC datasets (e.g., 2173318) provide hydrogen-bonding networks and π–π stacking metrics, which distinguish between planar and twisted conformations . Refinement using software like SHELXL accounts for thermal motion and disorder. Discrepancies between experimental and computational models (e.g., DFT) may highlight dynamic effects in solution vs. solid-state structures .

(Basic) Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : and NMR identify proton environments and confirm dimerization via shifts in aromatic or dithiol protons .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and bromide counterion retention .

- IR : Stretching frequencies for C-S (1050–1150 cm) and Br interactions (broad bands near 600 cm) confirm functional groups .

(Advanced) How do researchers reconcile contradictory data on hydrogen bonding vs. π–π interactions in crystalline phases?

Methodological Answer:

Comparative Hirshfeld surface analysis quantifies interaction contributions. For example, π–π stacking dominates in hydrophobic regions, while hydrogen bonding (e.g., BrH-C) stabilizes polar domains . Variable-temperature XRD can assess thermal dependence, while solid-state NMR detects dynamic hydrogen bonding . Discrepancies often arise from solvent inclusion during crystallization, necessitating TGA-DSC to evaluate lattice solvent effects .

(Basic) What safety protocols are critical when handling 2,2'-Bi-1,3-dithiol-1-ium dibromide?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of bromide dust .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

(Advanced) What computational methods elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets models frontier molecular orbitals (HOMO-LUMO gaps), predicting redox behavior. Charge distribution maps identify nucleophilic/electrophilic sites, aiding in understanding dimerization pathways . MD simulations (e.g., AMBER) assess solvation effects on conformation, explaining discrepancies between solution and solid-state reactivity .

(Basic) How is purity assessed post-synthesis, and what solvents optimize recrystallization?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify impurities.

- Recrystallization : Ethanol-water mixtures (4:1 v/v) yield high-purity crystals due to polarity matching . Avoid DMSO, which can co-crystallize and distort melting points .

(Advanced) What methodologies evaluate environmental persistence or toxicity of this compound?

Methodological Answer:

- Phytotoxicity Assays : Seed germination tests (e.g., Lactuca sativa) measure EC values for root inhibition, adapting protocols from diquat dibromide studies .

- Soil Adsorption : Batch experiments with sandy loam quantify K coefficients, informing biodegradation rates .

- Aquatic Toxicity : Daphnia magna acute toxicity tests (OECD 202) assess LC in freshwater systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.